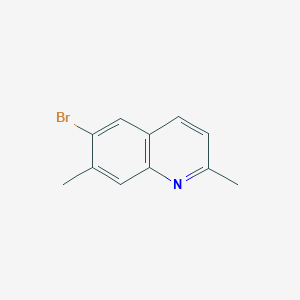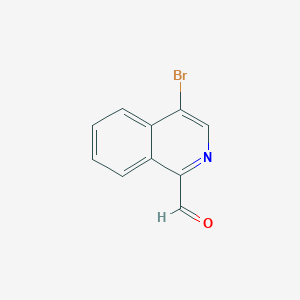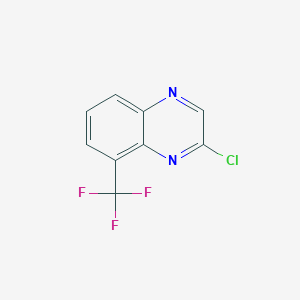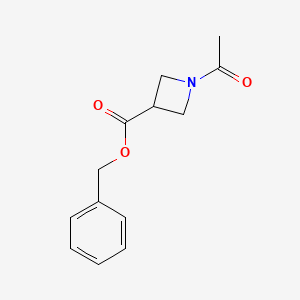
8-cyclohexyl-7H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common synthetic route includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired product . The reaction conditions often involve the use of solvents such as water or chloroform, and the process is optimized using Density Functional Theory (DFT) calculations to determine the most stable conformations of the compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
8-Cyclohexyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine ring or the cyclohexyl group.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Cyclohexyl-1H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound has been studied for its effects on cell cycle arrest and polyploidy in cancer cells.
Wirkmechanismus
The mechanism of action of 8-cyclohexyl-1H-purine-2,6-diamine involves its interaction with molecular targets such as Aurora kinases. By inhibiting these kinases, the compound interferes with the cell cycle, leading to cell cycle arrest and polyploidy . This mechanism is particularly effective in p53-defective cancer cells, where the compound shows selective cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
8-Cyclohexyl-1H-purine-2,6-diamine can be compared to other 2,6-diamino-substituted purines, such as:
Reversine: Another potent antitumor agent that also acts as an Aurora kinase inhibitor.
N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine: A structurally similar compound with modifications at the 2 and 6 positions.
The uniqueness of 8-cyclohexyl-1H-purine-2,6-diamine lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for targeted cancer therapies.
Eigenschaften
CAS-Nummer |
872103-17-8 |
|---|---|
Molekularformel |
C11H16N6 |
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
8-cyclohexyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H16N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h6H,1-5H2,(H5,12,13,14,15,16,17) |
InChI-Schlüssel |
KLOQBMHNOSOKLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC3=NC(=NC(=C3N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)




![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)




![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)


